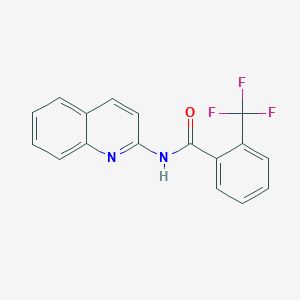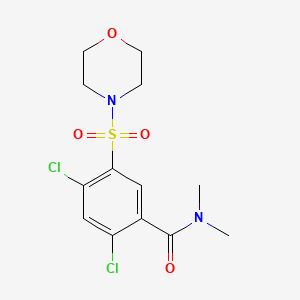![molecular formula C13H14F4N2O B4399118 2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4399118.png)
2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide
Overview
Description
2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide, also known as YL-0919, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and to inhibit the JNK pathway, which is involved in cell death. This compound has also been found to modulate the expression of several genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animals. In cells, this compound can increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species, which can protect cells from oxidative damage. In animals, this compound can improve cognitive function, reduce inflammation, and protect against neurodegeneration. This compound has also been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its relatively high cost and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of this compound with improved efficacy and safety profiles. Additionally, this compound could be tested in clinical trials for its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases.
Scientific Research Applications
2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells and can sensitize them to chemotherapy. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2,2,3,3-tetrafluoro-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11(15)13(16,17)12(20)18-9-4-3-5-10(8-9)19-6-1-2-7-19/h3-5,8,11H,1-2,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBNIQRKIZVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
![4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399052.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)

![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)
![4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4399096.png)
![3-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399117.png)
![2-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4399122.png)